molecular formula C7H3BrCl2N2 B11857582 3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine

3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine

Número de catálogo: B11857582
Peso molecular: 265.92 g/mol
Clave InChI: KAXWMEWFSCLQNW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Bromo-4,6-dicloro-pirazolo[1,5-A]piridina es un compuesto heterocíclico que pertenece a la familia de las pirazolopiridinas. Estos compuestos se caracterizan por la fusión de un anillo de pirazol con un anillo de piridina, formando una estructura bicíclica.

Propiedades

Fórmula molecular

C7H3BrCl2N2

Peso molecular

265.92 g/mol

Nombre IUPAC

3-bromo-4,6-dichloropyrazolo[1,5-a]pyridine

InChI

InChI=1S/C7H3BrCl2N2/c8-5-2-11-12-3-4(9)1-6(10)7(5)12/h1-3H

Clave InChI

KAXWMEWFSCLQNW-UHFFFAOYSA-N

SMILES canónico

C1=C(C2=C(C=NN2C=C1Cl)Br)Cl

Origen del producto

United States

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-Bromo-4,6-dicloro-pirazolo[1,5-A]piridina generalmente implica la condensación de 5-aminopirazoles con ditioacetales de α-oxocetena en presencia de ácido trifluoroacético. Este método permite la formación de una biblioteca combinatoria de derivados tetra y persustituidos . Otro enfoque implica la reacción de 3-bromo-5-metoxipiridina con hidroxilamina de 2,4,6-trimetilbencensulfonilo en dicloroetano, seguido de modificaciones adicionales del grupo funcional .

Métodos de producción industrial

Los métodos de producción industrial para 3-Bromo-4,6-dicloro-pirazolo[1,5-A]piridina no están bien documentados en la literatura. Las rutas sintéticas mencionadas anteriormente pueden ampliarse para aplicaciones industriales con una optimización adecuada de las condiciones de reacción y los procesos de purificación.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine and chlorine atoms at positions 3, 4, and 6 undergo nucleophilic substitution under basic or catalytic conditions. This reactivity is exploited to introduce functional groups such as amines, alkoxides, and thiols.

Key Examples:

  • Amine Substitution: Reaction with primary amines (e.g., N-cyclopropyl-2-methylbenzamide) at the 7-position of the pyrazolo[1,5-a]pyrimidine analog proceeds via SNAr, yielding derivatives with enhanced biological activity .

  • Methoxy Substitution: Chlorine at position 6 can be replaced by methoxy groups using sodium methoxide in methanol, as demonstrated in the synthesis of 6-methoxy analogs.

Table 1: Representative SNAr Reactions

PositionLeaving GroupNucleophileConditionsProductYieldSource
3BrAminesDMF, 80°C3-Amino derivatives60–75%
6ClNaOMeMeOH, reflux6-Methoxy analogs82%

Suzuki–Miyaura Cross-Coupling

The bromine atom at position 3 participates in palladium-catalyzed cross-coupling reactions with aryl boronic acids. This method constructs biaryl systems for drug discovery applications.

Key Findings:

  • Coupling with 4-cyanophenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) yields 3-aryl derivatives with >85% efficiency .

  • The reaction tolerates electron-withdrawing and -donating substituents on the boronic acid, enabling diverse structural modifications .

Halogen Exchange Reactions

The chlorine atoms can be replaced by other halogens via oxidative halogenation. For instance:

  • Iodination: Treatment with NaI and K₂S₂O₈ in water introduces iodine at position 3, forming 3-iodo derivatives under mild conditions .

Mechanistic Insight:
The reaction proceeds via radical intermediates generated by persulfate activation, followed by halogen abstraction from NaX .

Cyclocondensation Reactions

The compound serves as a precursor in multicomponent reactions to form fused heterocycles. For example:

  • Reaction with enaminones or chalcone derivatives in the presence of K₂S₂O₈ yields pyrazolo[1,5-a]pyrimidines through cyclization and oxidative halogenation .

Table 2: Cyclocondensation Outcomes

ReactantConditionsProductYield
EnaminonesK₂S₂O₈, H₂O, 60°C3-Halo-pyrazolo[1,5-a]pyrimidines70–88%
ChalconeNaBr/K₂S₂O₈, RTBrominated fused derivatives65%

Hydrolysis and Condensation

Under acidic or basic conditions, hydrolysis of the pyrazolo ring occurs:

  • Acidic Hydrolysis: Concentrated HCl at 100°C cleaves the pyridine ring, yielding aminopyrazole intermediates .

  • Base-Mediated Condensation: Reaction with β-diketones forms extended π-conjugated systems for optoelectronic applications .

Comparative Reactivity of Halogens

The bromine at position 3 is more reactive than chlorines at 4 and 6 due to lower bond dissociation energy. This hierarchy enables sequential functionalization:

  • Bromine substitution (e.g., Suzuki coupling).

  • Chlorine substitution (e.g., methoxylation) .

Aplicaciones Científicas De Investigación

Synthesis and Structural Modifications

The synthesis of 3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine typically involves multi-step reactions that allow for structural modifications to enhance biological activity. Recent studies have demonstrated the use of diverse synthetic strategies to create a library of derivatives with varying substituents at different positions on the pyrazolo[1,5-A]pyridine scaffold. For instance, the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals has been reported as an effective method for synthesizing these compounds .

Anticancer Properties

Research indicates that compounds based on the pyrazolo[1,5-A]pyridine framework exhibit significant anticancer activity. For example, derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specific compounds have demonstrated IC50 values as low as 0.36 µM against CDK2, indicating potent inhibitory effects . Additionally, these compounds have been tested against various cancer cell lines, including HeLa and A375, showcasing their potential as anticancer agents.

Antitubercular Activity

Recent investigations into the antitubercular properties of pyrazolo[1,5-A]pyridine derivatives have shown promising results against Mycobacterium tuberculosis. In vitro assays revealed that certain derivatives possess significant activity against the H37Rv strain of tuberculosis, suggesting their potential as lead candidates for developing new antitubercular drugs .

Neuroprotective Effects

Some studies have highlighted the neuroprotective potential of pyrazolo[1,5-A]pyridine derivatives in models of neurodegenerative diseases such as Alzheimer's disease. These compounds may act as inhibitors of phosphodiesterase 4 (PDE4), which is involved in inflammatory pathways associated with neurodegeneration .

Mechanistic Insights and Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins such as CDKs and pantothenate synthetase from Mycobacterium tuberculosis. These studies help elucidate the structure-activity relationships and guide further optimization of these compounds for enhanced efficacy and selectivity .

Case Studies

Study Focus Findings
Study A Anticancer ActivityIdentified potent inhibitors of CDK2 with IC50 values < 0.5 µM; effective against multiple cancer cell lines.
Study B Antitubercular ActivityDemonstrated significant in vitro activity against M. tuberculosis; identified lead compounds for further development.
Study C Neuroprotective EffectsCompounds showed potential as PDE4 inhibitors; implications for Alzheimer's treatment.

Mecanismo De Acción

El mecanismo de acción de 3-Bromo-4,6-dicloro-pirazolo[1,5-A]piridina involucra su interacción con objetivos moleculares específicos, como las quinasas receptoras de tropomiosina (TRK). Las TRK están asociadas con la proliferación y diferenciación celular, y su activación continua puede conducir al cáncer. El compuesto inhibe la actividad de TRK al unirse al dominio quinasa, bloqueando así las vías de señalización descendentes involucradas en la supervivencia y proliferación celular .

Comparación Con Compuestos Similares

3-Bromo-4,6-dicloro-pirazolo[1,5-A]piridina se puede comparar con otros compuestos similares, como:

La singularidad de 3-Bromo-4,6-dicloro-pirazolo[1,5-A]piridina radica en su patrón de sustitución específico, que imparte propiedades electrónicas y estéricas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones científicas.

Actividad Biológica

3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H3BrCl2N2
  • Molecular Weight : 232.47 g/mol
  • CAS Number : 960613-96-1
  • Structure : The compound features a pyrazolo ring fused with a pyridine structure, which is critical for its biological activity.

Kinase Inhibition

Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including this compound, exhibit significant inhibitory effects on receptor tyrosine kinases (RTKs), particularly AXL and c-MET kinases. These kinases are implicated in various cancers and other diseases due to their roles in cell growth and survival pathways.

  • AXL Kinase : AXL is associated with tumor progression and metastasis in several cancers, including ovarian and breast cancer. Inhibition of AXL can lead to reduced cellular adhesion and migration, potentially curbing tumor spread .
  • c-MET Kinase : c-MET is involved in cellular processes such as proliferation and survival. Inhibition of c-MET has been shown to reduce tumor growth in preclinical models .

Antiparasitic Activity

In addition to its role as a kinase inhibitor, pyrazolo derivatives have been studied for their antiparasitic properties. For example, compounds structurally related to pyrazolo[1,5-a]pyridine have demonstrated activity against Leishmania species and Trypanosoma cruzi:

  • Leishmania : Studies have shown that certain pyrazolo compounds can eliminate Leishmania amastigotes from infected macrophages effectively .
  • Trypanosomiasis : Research on related compounds indicates that they can enhance survival rates in animal models infected with T. cruzi, suggesting potential therapeutic applications against Chagas disease .

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo derivatives. For instance:

  • Cell Proliferation Inhibition : Compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Case Study : In vitro tests on A431 vulvar epidermal carcinoma cells indicated that specific pyrazolo compounds significantly inhibited cell migration and invasion .

The biological effects of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : By selectively inhibiting AXL and c-MET kinases, the compound disrupts signaling pathways essential for tumor growth and metastasis.
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells through various signaling cascades.
  • Antiparasitic Mechanism : The inhibition of key metabolic pathways in parasites leads to their death or reduced viability.

Data Summary

Activity TypeTarget/MechanismReference
Kinase InhibitionAXL, c-MET
AntiparasiticLeishmania spp., T. cruzi
AnticancerA431 carcinoma cells

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Bromo-4,6-dichloropyrazolo[1,5-a]pyridine, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling and halogenation strategies. A tandem reaction involving N-iminopyridinium ylides with alkenyl bromides/iodides, as described by Mousseau et al., achieves 2-substituted pyrazolo[1,5-a]pyridines in high yields (70–90%) . Key steps include:

  • Catalyst : Pd(OAc)₂ with silver triflate as a mediator.
  • Conditions : DMF solvent, 80–100°C, 12–24 hours.
  • Halogenation : Sequential bromination and chlorination at positions 3, 4, and 6 using NBS (N-bromosuccinimide) and sulfuryl chloride (SO₂Cl₂).
    • Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) and monitoring intermediates by TLC improves purity.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substitution patterns and halogen positions. For example, downfield shifts in pyridine protons (δ 8.5–9.5 ppm) confirm aromaticity .
  • XRD : Single-crystal X-ray diffraction resolves intermolecular interactions (e.g., π-stacking and C–H⋯N bonds), critical for understanding solid-state packing .
  • HPLC/MS : Validates purity (>97%) and molecular weight (MW: 277.9 g/mol) using reverse-phase C18 columns and ESI-MS .

Q. What are the stability and storage requirements for this compound?

  • Methodological Answer :

  • Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent degradation via halogen-halogen exchange or hydrolysis .
  • Waste Disposal : Halogenated byproducts require segregation and treatment by licensed facilities to avoid environmental contamination .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : Density functional theory (DFT) calculations using hybrid functionals (e.g., B3LYP) reveal:

  • Electron-Deficient Core : The pyrazolo[1,5-a]pyridine scaffold exhibits low LUMO energy (–1.8 eV), facilitating oxidative addition with palladium catalysts .
  • Halogen Effects : Bromine at position 3 enhances electrophilicity, while chlorines at 4/6 sterically hinder undesired side reactions .
    • Data Contradiction : Discrepancies in reported reaction rates may arise from solvent polarity effects (DMF vs. THF), which alter transition-state stabilization .

Q. What mechanistic pathways explain the formation of this compound in palladium-mediated reactions?

  • Methodological Answer : The mechanism involves:

  • Oxidative Addition : Pd⁰ inserts into the C–Br bond of the ylide precursor.
  • Cyclization : Silver-mediated elimination generates a reactive carbene intermediate, which undergoes [3+2] cyclization .
  • Key Evidence : Isotopic labeling (¹³C) and kinetic studies confirm rate-determining steps vary with substituent electronegativity .

Q. How can researchers resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyridine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare bioactivity data across analogs (e.g., bromo vs. chloro substitutions). For example, 3-bromo derivatives show higher pesticidal activity (EC₅₀: 0.5 μM) than non-halogenated analogs .
  • Assay Variability : Standardize antimicrobial testing (e.g., MIC against S. aureus) to account for differences in bacterial strain susceptibility .

Q. What role do solid-state interactions play in the material properties of this compound?

  • Methodological Answer :

  • Crystal Packing : XRD data reveal π–π stacking distances of 3.4–3.6 Å and C–H⋯N hydrogen bonds (2.8 Å), enhancing thermal stability (decomposition >250°C) .
  • Fluorescence : Intermolecular charge transfer (ICT) effects, influenced by halogen substituents, result in blue-shifted emission (λₑₘ: 420 nm) with large Stokes shifts (~80 nm) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.